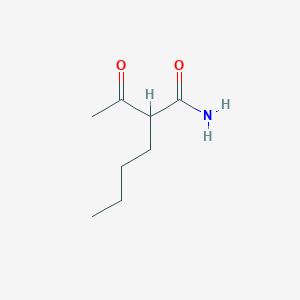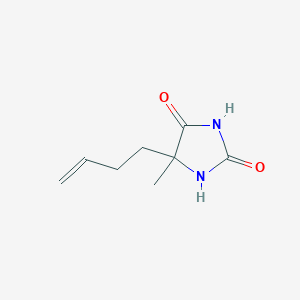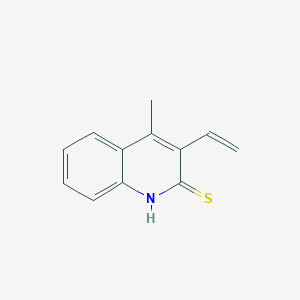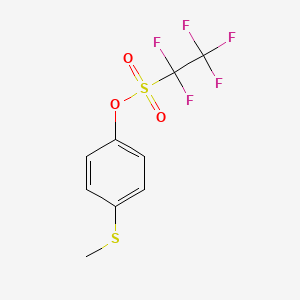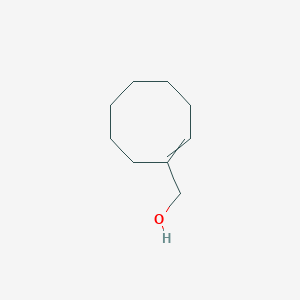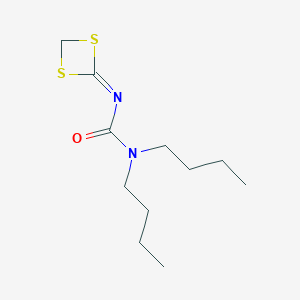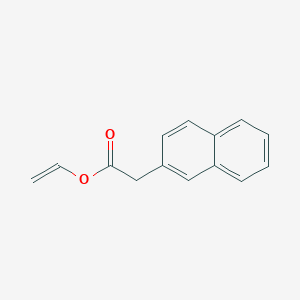![molecular formula C10H18O6Si B14619796 Methyltris[(oxiran-2-yl)methoxy]silane CAS No. 58213-70-0](/img/structure/B14619796.png)
Methyltris[(oxiran-2-yl)methoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris[(oxiran-2-yl)methoxy]silane is a chemical compound with the molecular formula C10H18O6Si. It is also known as methyl-triglycidyloxy-silane. This compound is characterized by the presence of three oxirane (epoxy) groups attached to a silicon atom through methoxy linkages. The compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltris[(oxiran-2-yl)methoxy]silane can be synthesized through the reaction of trimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Methyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of methyltris[(oxiran-2-yl)methoxy]silane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking and surface modification .
Comparison with Similar Compounds
Similar Compounds
- Methyltris(2-methoxyethoxy)silane
- Methyltris(p-terphenyl-4-yl)silane
- Methyltris(3,4,5-trichloro-2-thienyl)silane
- Methyltris(pentafluorophenyl)silane
Uniqueness
Methyltris[(oxiran-2-yl)methoxy]silane is unique due to the presence of three epoxy groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and cross-linking properties .
Properties
CAS No. |
58213-70-0 |
|---|---|
Molecular Formula |
C10H18O6Si |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl-tris(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H18O6Si/c1-17(14-5-8-2-11-8,15-6-9-3-12-9)16-7-10-4-13-10/h8-10H,2-7H2,1H3 |
InChI Key |
KOXQZISAMDUXGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCC1CO1)(OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


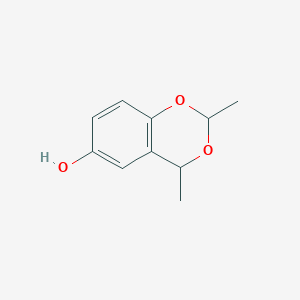
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
